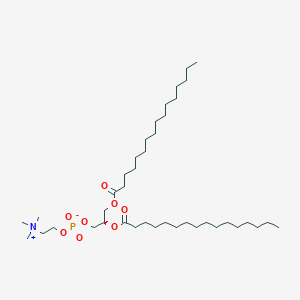

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

描述

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (2,3-DPPC) is a saturated phospholipid with two palmitoyl chains (16:0) esterified at the sn-2 and sn-3 positions of the glycerol backbone, while the phosphocholine group occupies the sn-1 position . This structural isomerism distinguishes it from the more common 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (1,2-DPPC), where the phosphate group is at sn-3 . 2,3-DPPC is a critical component of lung surfactant, forming stable monolayers that reduce alveolar surface tension during exhalation . Its unique configuration influences membrane packing, phase behavior, and interactions with cholesterol, making it valuable in biophysical studies and nanodisc assemblies .

属性

IUPAC Name |

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048703 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-55-4 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反应分析

Enzymatic Hydrolysis Reactions

DPPC undergoes hydrolysis via phospholipase A2 (PLA2) and phospholipase C (PLC) , critical in lipid signaling pathways:

Table 2: Enzymatic Reaction Products

-

Kinetic data : PLA2-mediated hydrolysis of DPPC in rat platelets shows comparable rates for DAG and phosphorylcholine formation (~0.12 μmol/min/mg protein) .

Phase Transition-Driven Reactivity

DPPC’s gel-to-liquid crystalline phase transition (Tm = 41.5°C) influences its chemical stability:

Table 3: Thermal Stability Under Varying Conditions

*2,4-dichlorophenol disrupts lipid packing, reducing transition enthalpy by 30% ( ).

Oxidative Degradation

While not explicitly detailed in the provided sources, DPPC’s saturated acyl chains generally exhibit resistance to auto-oxidation compared to unsaturated analogs. Degradation under radical stress typically produces:

Table 4: Key Spectroscopic Identifiers

Stability in Emulsion Systems

DPPC demonstrates superior emulsification stability compared to soy phosphatidylcholine:

科学研究应用

Biological Significance

Lung Surfactant Component

DPPC is a primary component of pulmonary surfactant, which is essential for reducing surface tension in the alveoli of the lungs. This property prevents alveolar collapse during exhalation and facilitates gas exchange. Its role in maintaining lung function has made it a focal point in respiratory medicine and neonatology, particularly concerning premature infants who may suffer from Respiratory Distress Syndrome (RDS) due to surfactant deficiency .

Pharmaceutical Applications

Drug Delivery Systems

DPPC is utilized in the formulation of liposomes and other drug delivery systems. These lipid-based carriers enhance the bioavailability of hydrophobic drugs and improve their pharmacokinetic profiles. Research has shown that DPPC liposomes can encapsulate various therapeutic agents, enhancing their stability and controlled release .

Vaccine Development

Recent studies indicate that DPPC can be used to formulate adjuvants in vaccines. Its ability to form stable lipid bilayers aids in the delivery of antigens, enhancing immune responses. This application is particularly relevant in developing vaccines against viral infections .

Material Science

Biomaterials

In material science, DPPC is explored for creating biomaterials that mimic biological membranes. Its amphiphilic nature allows it to self-assemble into bilayers, making it suitable for applications in tissue engineering and regenerative medicine .

Nanotechnology

DPPC is also investigated for its potential in nanotechnology, particularly in creating nanoscale structures for drug delivery and imaging applications. The lipid's properties facilitate the formation of nanoparticles that can encapsulate therapeutic agents .

Case Studies

作用机制

The mechanism of action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine involves its ability to reduce surface tension in the lungs. This is achieved through its incorporation into the lung surfactant monolayer, where it interacts with other surfactant proteins and lipids to stabilize the alveoli and prevent collapse during exhalation . The molecular targets include the alveolar surface, where it exerts its effects by forming a stable monolayer that reduces surface tension .

相似化合物的比较

Comparison with Similar Phosphatidylcholines

Structural and Functional Differences

Isomerism and Chain Positioning

- 2,3-DPPC vs. 1,2-DPPC : The inversion of phosphate and acyl chain positions alters membrane curvature and phase transitions. 2,3-DPPC exhibits distinct phase boundaries in cholesterol mixtures, with calorimetric studies showing broader coexistence regions for liquid-ordered (Lo) and liquid-disordered (Ld) phases compared to 1,2-DPPC .

- Biological Roles : 2,3-DPPC’s role in lung surfactant contrasts with 1,2-DPPC’s prevalence in model membranes (e.g., liposomes) due to its predictable bilayer formation .

Chain Length and Saturation

- Shorter Chains (14:0) : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC, 14:0) has a lower phase transition temperature (Tm ≈ 23°C) than 2,3-DPPC (Tm ≈ 41°C), enabling fluid-phase studies at physiological temperatures .

- Longer Chains (18:0) : 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC, 18:0) has a higher Tm (~55°C), forming rigid bilayers suitable for drug delivery systems requiring slow release .

Unsaturated Variants

Data Table: Key Properties of Selected Phosphatidylcholines

Comparison with Bioactive Phospholipids

- Platelet-Activating Factor (PAF) : 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine has an ether-linked alkyl chain at sn-1 and a short acetyl group at sn-2. This structure enables potent signaling activity (e.g., platelet activation at 10<sup>−10</sup> M) but lacks the structural stability of saturated 2,3-DPPC .

- Arachidonoyl-Containing Species: 1-O-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine serves as a precursor for PAF and arachidonic acid, linking membrane structure to inflammatory signaling—a role absent in 2,3-DPPC .

Phase Behavior and Cholesterol Interactions

- 2,3-DPPC forms Lo phases with cholesterol at lower concentrations (X ≈ 0.07) compared to 1,2-DPPC, as shown by differential scanning calorimetry (DSC) and permeability studies .

- In nanodiscs, 2,3-DPPC’s phase behavior enables stable incorporation of membrane proteins, while DMPC or POPC variants are chosen for fluid-phase compatibility .

生物活性

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) is a phospholipid that plays a crucial role in various biological functions, particularly in the formation of cellular membranes and pulmonary surfactant. This article explores the biological activity of DPPC, highlighting its significance in cellular processes, its interactions with proteins, and its implications in therapeutic applications.

1. Overview of DPPC

DPPC is a saturated phospholipid commonly found in biological membranes, especially in lung surfactant. It is known for its ability to reduce surface tension in the alveoli, facilitating efficient gas exchange in the lungs. The molecular structure of DPPC comprises two palmitic acid chains esterified to a glycerol backbone, with a phosphate group attached to the third carbon.

2.1 Role in Pulmonary Surfactant

DPPC is a major component of pulmonary surfactant, which is essential for maintaining lung stability and preventing atelectasis (collapse of alveoli). The surfactant reduces surface tension at the air-liquid interface within the alveoli, thereby enhancing lung compliance and facilitating breathing.

- Mechanism : DPPC forms a monolayer at the air-water interface, which stabilizes alveolar structures during respiration. Studies have shown that alterations in DPPC levels can lead to respiratory distress syndromes, particularly in premature infants lacking adequate surfactant production .

2.2 Membrane Dynamics

DPPC contributes to membrane fluidity and integrity. It influences the physical properties of lipid bilayers, affecting permeability and protein interactions.

- Phase Transition : Differential scanning calorimetry (DSC) studies indicate that DPPC undergoes phase transitions that are temperature-dependent, which can impact membrane functionality .

3.1 Adsorption Studies

Research has demonstrated that the lipid composition of vesicles containing DPPC affects protein adsorption. For instance, bovine serum albumin (BSA) shows varying degrees of adsorption depending on the lipid environment, indicating that DPPC can modulate protein-lipid interactions .

3.2 Drug Delivery Systems

DPPC-based liposomes are being explored for drug delivery applications due to their biocompatibility and ability to encapsulate hydrophobic drugs effectively. Studies have shown that incorporating drugs like ibuprofen into DPPC-containing membranes can alter drug release profiles and enhance therapeutic efficacy .

4.1 In Vivo Studies on Lung Function

A study involving guinea pigs demonstrated that inhalation of aerosolized DPPC significantly improved lung function by reducing airway hyperresponsiveness induced by inflammatory agents . The findings support its therapeutic potential in treating respiratory conditions.

4.2 Liposome Stability and Drug Encapsulation

Research comparing conventional liposomes with those formulated from DPPC revealed enhanced stability and improved drug encapsulation efficiency, making them suitable for pharmaceutical applications .

5. Data Summary Table

| Study | Findings | Implications |

|---|---|---|

| DSC Analysis | Phase transition temperatures identified for DPPC | Important for understanding membrane fluidity |

| Protein Adsorption | Varied interaction levels with BSA based on lipid composition | Impacts drug delivery systems |

| In Vivo Guinea Pig Study | Reduced airway hyperresponsiveness with aerosolized DPPC | Potential treatment for asthma and other respiratory diseases |

6. Conclusion

The biological activity of this compound is multifaceted, playing critical roles in pulmonary function and cellular membrane dynamics. Its interactions with proteins and potential applications in drug delivery systems highlight its importance in both physiological processes and therapeutic interventions. Ongoing research will continue to elucidate its mechanisms and broaden its applications in medicine.

常见问题

Q. What are the established protocols for extracting DPPC from biological tissues?

The Bligh-Dyer method is a gold-standard protocol for lipid extraction. Key steps include:

- Homogenize tissue in a chloroform:methanol:water ratio (1:2:0.8) to form a monophasic system.

- Add chloroform and water to partition lipids into the chloroform layer, separating them from non-lipid contaminants.

- Isolate the chloroform layer via centrifugation and evaporate the solvent under nitrogen to obtain purified lipids .

Note: This method is efficient (<10 minutes) and minimizes lipid degradation, making it suitable for lung surfactant studies where DPPC is a major component .

Q. How can phosphatidylcholine (PC) levels, including DPPC, be quantified in experimental samples?

Use a phosphatidylcholine assay kit with enzymatic hydrolysis and colorimetric detection. Methodological steps:

- Sample preparation: Homogenize tissues, extract lipids (e.g., using Bligh-Dyer), and solubilize in assay buffer.

- Standard curve: Prepare DPPC standards (e.g., 0–100 nmol) in duplicate.

- Detection: Incubate samples with phospholipase D and choline oxidase to generate H₂O₂, which reacts with a chromogen. Measure absorbance at 570 nm.

- Data analysis: Subtract background signals, average replicates, and calculate concentrations using the standard curve. Samples exceeding the highest standard require dilution .

Advanced Research Questions

Q. How should researchers design experiments to study DPPC’s phase behavior in lipid bilayers?

Key considerations for differential scanning calorimetry (DSC) or fluorescence anisotropy studies :

- Lipid hydration: Suspend DPPC in buffer (e.g., 10 mM Tris-HCl, pH 7.4) and vortex above its phase transition temperature (Tm = ~41°C) to ensure homogeneous vesicle formation .

- Controlled variables: Maintain consistent hydration time (>1 hour), ionic strength, and heating/cooling rates (e.g., 1°C/min for DSC).

- Membrane additives: Incorporate cholesterol or proteins to investigate Tm shifts. For example, cholesterol reduces DPPC’s Tm by disrupting acyl chain packing .

Q. How can contradictory data on DPPC’s phase transition temperature (Tm) be resolved?

Discrepancies in reported Tm values (e.g., 41°C vs. 44°C) often arise from:

- Purity: Use >98% pure DPPC (HPLC-validated) to avoid contamination by lyso-lipids or oxidation products .

- Hydration state: Incomplete hydration lowers Tm. Pre-equilibrate samples at 4°C for 24 hours.

- Methodology: Compare DSC (full hydration) vs. FTIR (partial hydration). Calibrate instruments with reference standards (e.g., indium for DSC) .

Q. What methodologies enable synthesis of isotopically labeled DPPC for membrane trafficking studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。